molecular formula C22H13ClFNO3 B2428776 2-chloro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923112-85-0

2-chloro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2428776
CAS No.: 923112-85-0
M. Wt: 393.8
InChI Key: FYSDULAUGOEOIE-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound that belongs to the class of chromenyl benzamides This compound is characterized by the presence of a chromenyl ring system fused with a benzamide moiety, along with chloro and fluoro substituents

Properties

IUPAC Name

2-chloro-N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClFNO3/c23-17-7-3-1-5-14(17)22(27)25-13-9-10-20-16(11-13)19(26)12-21(28-20)15-6-2-4-8-18(15)24/h1-12H,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSDULAUGOEOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenyl Ring: The chromenyl ring can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds.

    Introduction of the Fluoro Substituent: The fluoro group is introduced via nucleophilic substitution reactions using fluorinating agents like diethylaminosulfur trifluoride (DAST).

    Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the chromenyl intermediate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-chloro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-fluorophenyl)benzamide
  • 2-iodo-N-(4-bromophenyl)benzamide
  • N-(2,4-difluorophenyl)-2-fluorobenzamide

Uniqueness

2-chloro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide is unique due to its specific combination of chloro and fluoro substituents on the chromenyl and benzamide moieties, respectively. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

2-chloro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer properties, mechanism of action, and comparative efficacy in various studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H13ClFNO3C_{22}H_{13}ClFNO_3 with a molecular weight of 393.8 g/mol. The compound features a chromone skeleton, which is known for its diverse pharmacological properties, linked to a fluorophenyl group and a benzamide moiety.

PropertyValue
Molecular FormulaC22H13ClFNO3C_{22}H_{13}ClFNO_3
Molecular Weight393.8 g/mol
CAS Number923112-85-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps focus on constructing the chromone core followed by the introduction of the fluorophenyl group. The final step often involves forming the benzamide linkage through acylation reactions.

Anticancer Activity

Recent studies highlight the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HepG2 (hepatocellular carcinoma) cells.

  • In Vitro Studies :
    • The compound exhibited significant cytotoxicity against HepG2 cells with an IC50 value comparable to established chemotherapeutic agents.
    • Mechanistic studies indicated that the compound induces apoptosis and cell cycle arrest at the G2/M phase, suggesting a potential mechanism for its antitumor activity.

The biological activity of this compound may be attributed to its interaction with specific cellular targets involved in cancer progression. Studies have suggested that it may inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell growth and differentiation.

Comparative Efficacy

A comparative analysis with other known anticancer agents reveals that this compound shows promising efficacy:

CompoundIC50 (µM)Mechanism
2-chloro-N-[2-(2-fluorophenyl)-...1.30HDAC inhibition, apoptosis induction
SAHA (Suberoylanilide hydroxamic acid)17.25HDAC inhibition

Case Studies

In a xenograft model study, treatment with this compound resulted in a tumor growth inhibition (TGI) rate significantly higher than that observed with conventional therapies, indicating its potential as a lead compound for further development.

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